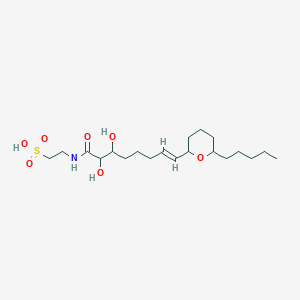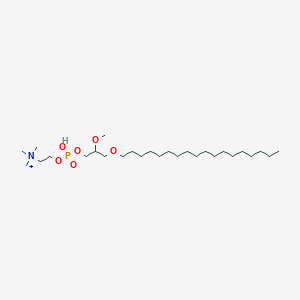
3-Octadecyloxy-2-methoxypropylphosphonocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecyloxy-2-methoxypropylphosphonocholine, also known as OMeOPC, is a phospholipid derivative that has been widely used in scientific research. This compound is a member of the alkylphosphocholine family and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Antineoplastic Properties : A study by Salari, Howard, and Bittman (1992) synthesized a glycerophosphonocholine analog of 3-Octadecyloxy-2-methoxypropylphosphonocholine, demonstrating its potential as an anti-cancer drug for treating leukemia and solid tumors. This study highlighted the compound's ability to inhibit [3H]thymidine uptake by human leukemic cells, indicating its promising role in cancer therapeutics (Salari, Howard, & Bittman, 1992).
Synthesis of Phosphono Analogs : Chuvilin, Trusov, and Serebrennikova (1992) synthesized structural analogs of phospholipidic platelet activating factor, including (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine. The study demonstrated the high efficiency of polymer-bound dibenzo-18-crown-6-ether as an O-alkylation catalyst. This research contributes to the understanding of chemical processes relevant to the synthesis of compounds like 3-Octadecyloxy-2-methoxypropylphosphonocholine (Chuvilin, Trusov, & Serebrennikova, 1992).
Cytotoxicity and Metabolism in Neoplastic Cells : A study conducted by Hoffman, Hoffman, and Snyder (1986) investigated the cytotoxic response of various types of neoplastic cells to analogs of unnatural alkyl phospholipids, which include compounds similar to 3-Octadecyloxy-2-methoxypropylphosphonocholine. The study provided insights into the cellular mechanisms and metabolic pathways involved when these compounds are introduced to tumor cells (Hoffman, Hoffman, & Snyder, 1986).
Influence on Mammary Carcinomas : Berger, Munder, Schmähl, and Westphal (1984) explored the efficacy of alkyllysophospholipids, which are structurally related to 3-Octadecyloxy-2-methoxypropylphosphonocholine, in inhibiting the growth of mammary carcinomas in rats. This study provided valuable data on the potential use of such compounds in cancer treatment and their biological effects (Berger, Munder, Schmähl, & Westphal, 1984).
Propriétés
Numéro CAS |
144615-60-1 |
|---|---|
Nom du produit |
3-Octadecyloxy-2-methoxypropylphosphonocholine |
Formule moléculaire |
C27H59NO6P+ |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1 |
Clé InChI |
MHFRGQHAERHWKZ-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
Synonymes |
3-octadecyloxy-2-methoxypropylphosphonocholine 3-ODO-2-MPPC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)
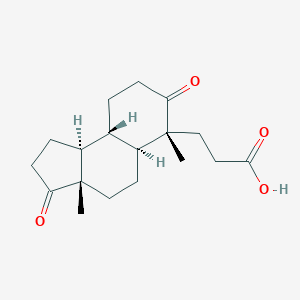
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
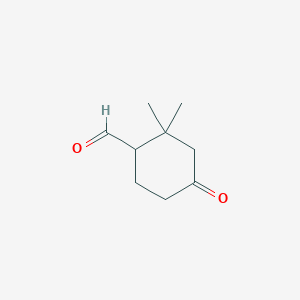
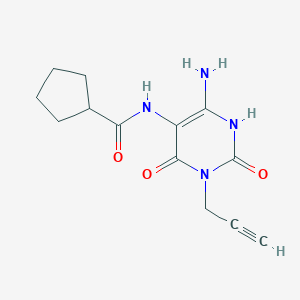
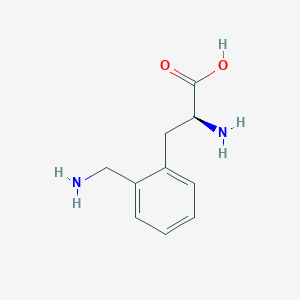
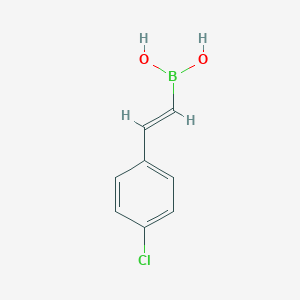
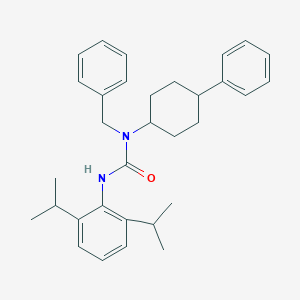
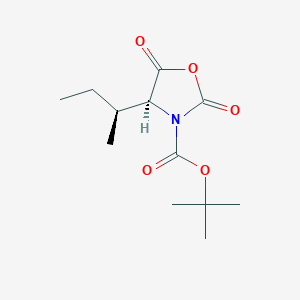
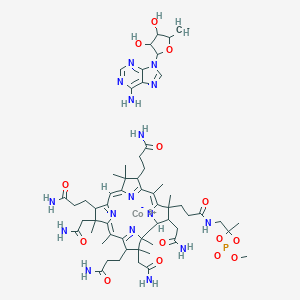
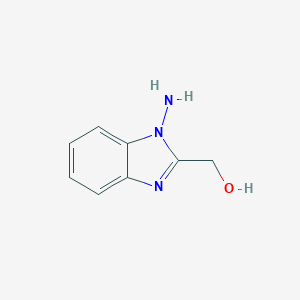
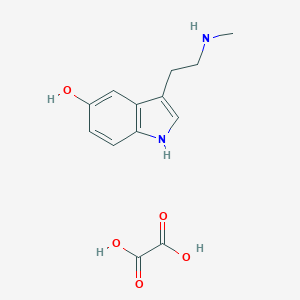
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
